molecular formula C16H23N3O4 B12836752 (3-Boc-amino-pyrrolidin-1-YL)-pyridin-3-YL-acetic acid

(3-Boc-amino-pyrrolidin-1-YL)-pyridin-3-YL-acetic acid

Cat. No.: B12836752
M. Wt: 321.37 g/mol
InChI Key: ISFDXNHYDDELLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Boc-amino-pyrrolidin-1-YL)-pyridin-3-YL-acetic acid (CAS: 885276-18-6) is a heterocyclic compound featuring a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position and a pyridin-3-yl-acetic acid moiety. Its molecular formula is C₁₆H₂₃N₃O₄, with a molecular weight of 321.37 g/mol . The Boc group enhances stability during synthetic processes, while the pyridine ring and carboxylic acid functional group make it a versatile intermediate in pharmaceutical chemistry, particularly for drug candidates targeting enzymes or receptors requiring nitrogen-rich scaffolds .

Properties

Molecular Formula

C16H23N3O4

Molecular Weight

321.37 g/mol

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]-2-pyridin-3-ylacetic acid

InChI

InChI=1S/C16H23N3O4/c1-16(2,3)23-15(22)18-12-6-8-19(10-12)13(14(20)21)11-5-4-7-17-9-11/h4-5,7,9,12-13H,6,8,10H2,1-3H3,(H,18,22)(H,20,21)

InChI Key

ISFDXNHYDDELLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(C2=CN=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Boc-amino-pyrrolidin-1-YL)-pyridin-3-YL-acetic acid typically involves multiple steps. One common route starts with the protection of the amino group on pyrrolidine using tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine. The protected pyrrolidine is then coupled with a pyridine derivative through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(3-Boc-amino-pyrrolidin-1-YL)-pyridin-3-YL-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or to convert functional groups to their reduced forms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

1.1. Anti-inflammatory Applications

Research indicates that (3-Boc-amino-pyrrolidin-1-YL)-pyridin-3-YL-acetic acid exhibits anti-inflammatory properties through the inhibition of specific signaling pathways involved in inflammation:

  • Mechanism : The compound inhibits the JNK signaling pathway, leading to decreased production of pro-inflammatory cytokines.
  • Case Study : In vitro studies demonstrated a significant reduction in inflammatory markers in cell cultures treated with pro-inflammatory stimuli at micromolar concentrations .

1.2. Antitumor Activity

The compound has shown promise as an antitumor agent:

  • Biological Activity : Preliminary studies suggest that it may induce apoptosis in cancer cell lines, inhibiting cell proliferation.
  • In Vivo Evidence : Animal model studies revealed that treatment with this compound resulted in reduced tumor size compared to control groups, supporting its potential as a therapeutic agent for cancer treatment .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods, often involving the formation of pyrrolidine derivatives. These derivatives can be modified to enhance biological activity or to target specific pathways.

2.1. Structure-Activity Relationship (SAR)

Research into the SAR has provided insights into how modifications can enhance or diminish biological activity:

  • Modification Insights : Changes to the pyridine or pyrrolidine moieties can significantly impact the compound's efficacy against specific targets, guiding future drug design efforts aimed at optimizing therapeutic effects .

Data Table: Summary of Biological Activities

Activity TypeMechanismEvidence Source
Anti-inflammatoryJNK pathway inhibitionIn vitro studies
AntitumorInduction of apoptosisIn vivo studies
Enzyme inhibitionSpecific kinase interactionsPreliminary biochemical assays

Future Research Directions

Future research on this compound should focus on:

  • Clinical Trials : Investigating its efficacy in human subjects for inflammatory diseases and cancer therapy.
  • Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological activities.
  • Derivative Exploration : Developing new derivatives with enhanced properties for targeted therapies.

Mechanism of Action

The mechanism of action of (3-Boc-amino-pyrrolidin-1-YL)-pyridin-3-YL-acetic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to interact with enzymes or receptors. The pyridine ring can participate in π-π stacking interactions, while the acetic acid moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of Boc-protected pyrrolidine derivatives with aromatic acetic acid substituents. Below is a detailed comparison with structurally related analogs:

Structural Isomers: Pyridin-3-yl vs. Pyridin-4-yl Substitution

  • Compound A: (3-Boc-amino-pyrrolidin-1-YL)-pyridin-3-YL-acetic acid (CAS: 885276-18-6)
  • Compound B: (3-Boc-amino-pyrrolidin-1-YL)-pyridin-4-YL-acetic acid (CAS: 885276-64-2) Key Difference: The nitrogen atom in the pyridine ring is at the 3-position in Compound A and the 4-position in Compound B. Impact:
  • Electronic Effects: The 3-pyridyl group has a meta-directed nitrogen, creating a dipole moment distinct from the para-directed nitrogen in 4-pyridyl.
  • Biological Relevance : 3-Pyridyl derivatives are more common in kinase inhibitors (e.g., c-Met inhibitors), whereas 4-pyridyl analogs may exhibit altered binding affinities due to spatial differences .

Aromatic Ring Modifications: Pyridine vs. P-Tolyl

  • Compound C: (3-Boc-amino-pyrrolidin-1-YL)-p-tolyl-acetic acid (CAS: 885276-15-3) Key Difference: Replaces the pyridin-3-yl group with a para-methylphenyl (p-tolyl) group. Impact:
  • Lipophilicity: The p-tolyl group increases hydrophobicity (logP ~2.5 vs.
  • Synthetic Utility : Lacks the hydrogen-bond acceptor capability of pyridine, limiting its use in polar target interactions .

Backbone Variations: Acetic Acid vs. Butyric Acid

  • Compound D: (R)-3-(Fmoc-amino)-4-(3-pyridyl)butyric acid (CAS: 269396-66-9) Key Difference: Features a butyric acid chain instead of acetic acid and uses Fmoc protection. Impact:
  • Stereochemistry : The (R)-configuration introduces chirality, critical for enantioselective synthesis .
  • Protecting Group : Fmoc (base-labile) vs. Boc (acid-labile) allows orthogonal deprotection strategies in peptide synthesis .

Simplified Analogs: Absence of Pyridine

  • Compound E : (R)-N-Boc-3-pyrrolidineacetic acid
    • Key Difference : Lacks the pyridin-3-yl group, reducing aromatic interactions.
    • Impact :
  • Applications: Primarily a chiral building block for non-aromatic targets, such as GABA analogs .

Table 1: Comparative Analysis of Key Compounds

Compound CAS Number Molecular Formula Functional Groups Key Features Applications
Target Compound 885276-18-6 C₁₆H₂₃N₃O₄ Boc-amine, pyridin-3-yl, COOH High polarity, kinase inhibitor scaffold Pharmaceutical intermediates
Pyridin-4-yl Analog 885276-64-2 C₁₆H₂₃N₃O₄ Boc-amine, pyridin-4-yl, COOH Altered dipole, potential receptor binding Organic synthesis
p-Tolyl Analog 885276-15-3 C₁₇H₂₄N₂O₄ Boc-amine, p-tolyl, COOH Increased lipophilicity Lipophilic drug candidates
(R)-Fmoc-Butyric Acid 269396-66-9 C₂₄H₂₂N₂O₄ Fmoc-amine, pyridin-3-yl, COOH Chirality, peptide synthesis Peptide-based therapeutics

Biological Activity

(3-Boc-amino-pyrrolidin-1-YL)-pyridin-3-YL-acetic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a pyridinyl-acetic acid moiety, which may contribute to its pharmacological properties.

  • Molecular Formula: C16H23N3O4
  • Molecular Weight: 321.37 g/mol
  • CAS Number: 885276-15-3

The biological activity of this compound is thought to involve its interaction with various molecular targets, including enzymes and receptors. The presence of the Boc group enhances stability and facilitates selective binding to specific biological targets, potentially modulating their activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, notably in anti-inflammatory and analgesic contexts. Its structure allows it to interact with key pathways involved in inflammation and pain modulation.

Case Studies and Research Findings

  • Anti-inflammatory Activity :
    • A recent investigation into related pyrrolidine compounds revealed that modifications in the aromatic moiety significantly influenced their anti-inflammatory potency. Compounds with similar structures exhibited IC50 values ranging from 60.56 to 81.77 μg/mL, demonstrating effectiveness in reducing inflammation .
  • Analgesic Effects :
    • In vivo studies have shown that certain derivatives of pyrrolidine compounds can effectively reduce pain responses in animal models, suggesting potential for analgesic applications .
  • Enzyme Inhibition :
    • The compound's ability to inhibit specific enzymes involved in inflammatory pathways has been highlighted in various studies. For example, the inhibition of COX-1 and COX-2 by structurally related compounds points towards a mechanism that could be similarly applicable for this compound .

Comparative Analysis with Similar Compounds

Compound NameStructureIC50 (μM)Biological Activity
(3-Boc-amino-pyrrolidin-1-YL)-p-tolyl-acetic acidStructure0.02–0.04Anti-inflammatory
(3-Boc-amino-pyrrolidin-1-YL)-furan-2-yl-acetic acidN/A71.11Anti-inflammatory
(3-Boc-amino-pyrrolidin-1-YL)-naphthalen-2-yl-acetic acidN/A76.58Anti-inflammatory

Q & A

Q. What are the standard synthetic routes for (3-Boc-amino-pyrrolidin-1-yl)-pyridin-3-yl-acetic acid?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the pyrrolidine amine, followed by coupling with pyridinyl-acetic acid derivatives. For example:

  • Step 1 : Boc protection of pyrrolidine using Boc anhydride (Boc₂O) under anhydrous conditions with a base like triethylamine. The intermediate, such as (R)-3-(N-Boc-amino)pyrrolidine, is stored at 0–6°C to prevent degradation .
  • Step 2 : Coupling the Boc-protected pyrrolidine with a pyridin-3-yl-acetic acid derivative via amide or ester bond formation, often using carbodiimide-based reagents (e.g., EDC/HOBt) .
  • Purification : Column chromatography (silica gel) and HPLC (≥95% purity) are standard .

Q. What analytical techniques confirm the structure and purity of this compound?

  • Structural Confirmation :
  • NMR Spectroscopy (¹H/¹³C): Assign peaks for Boc-group protons (~1.4 ppm for tert-butyl), pyrrolidine NH (broad signal), and pyridinyl protons (aromatic region, 7–9 ppm) .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., 1-Boc-3-pyrrolidineacetic acid has a molecular formula C₁₂H₂₀N₂O₄, MW 256.3 g/mol) .
    • Purity Assessment :
  • HPLC : Purity ≥95% with a C18 column and UV detection at 254 nm .

Q. What are the primary research applications of this compound?

  • Pharmaceutical Intermediates : Used in synthesizing hydrazide derivatives for antimicrobial agents or as building blocks for kinase inhibitors (e.g., piperazinyl-pyridinyl acetamide derivatives) .
  • Supramolecular Chemistry : Pyridinyl groups facilitate coordination with metal ions in crystal engineering .

Advanced Research Questions

Q. How can Boc protection-deprotection steps be optimized to minimize side reactions?

  • Protection : Use DMAP (4-dimethylaminopyridine) as a catalyst to accelerate Boc anhydride reactions. Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .
  • Deprotection : Treat with trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v) for 2 hours at 0°C. Neutralize with aqueous NaHCO₃ to recover the free amine .
  • Troubleshooting : Side products (e.g., tert-butyl carbamate) can be removed via recrystallization from ethanol/water .

Q. How to address contradictions in biological activity data between stereoisomers?

  • Chiral Separation : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol (90:10) to resolve (R)- and (S)-enantiomers .
  • Activity Testing : Compare IC₅₀ values in enzyme assays (e.g., kinase inhibition). For example, (R)-isomers may show higher affinity due to spatial compatibility with active sites .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes of enantiomers with target proteins .

Q. How to resolve discrepancies between crystallographic data and computational structural models?

  • Data Re-refinement : Use SHELXL (via Olex2 interface) to re-refine X-ray data, adjusting thermal parameters and hydrogen-bonding constraints .
  • Validation : Cross-check with the Cambridge Structural Database (CSD) for similar pyridinyl-acetic acid derivatives. For example, pyridinium salts often show planar geometry due to conjugation .
  • Computational Adjustments : Optimize torsion angles in DFT calculations (e.g., Gaussian 16) to match experimental bond lengths and angles .

Methodological Notes

  • Safety : The compound may cause eye/respiratory irritation (H319/H335). Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Store at 2–8°C in airtight containers to prevent Boc-group hydrolysis .
  • Data Reproducibility : Document reaction conditions (temperature, solvent ratios) meticulously, as slight variations can impact stereochemical outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.